4-Bromo-2-fluorobenzylisocyanide
Description
4-Bromo-2-fluorobenzylisocyanide (C₈H₅BrFNC) is a halogenated aromatic isocyanide derivative characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position on the benzene ring, with an isocyanide (-NC) functional group attached to the benzyl carbon.
Properties
CAS No. |
728920-03-4 |
|---|---|
Molecular Formula |
C8H5BrFN |
Molecular Weight |
214.03 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(isocyanomethyl)benzene |
InChI |
InChI=1S/C8H5BrFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2 |
InChI Key |
DFZQUTUOJMPFEF-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CC1=C(C=C(C=C1)Br)F |
Canonical SMILES |
[C-]#[N+]CC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- CAS Number: 760109-04-4 (for the iodomethyl variant; exact CAS for the isocyanide requires confirmation, but supplier data list it under synonyms like ZINC95698350 and SCHEMBL12340510) .
- Molecular Weight : ~230.0 g/mol (estimated).
- Synthetic Utility : The isocyanide group enables participation in Ugi and Passerini multicomponent reactions, facilitating the synthesis of heterocycles and peptidomimetics.
Structural and Functional Analogues
The following table compares 4-Bromo-2-fluorobenzylisocyanide with structurally related halogenated benzyl derivatives:
Reactivity and Stability
- Isocyanide vs. Amine : Unlike the amine derivative (4-Bromo-2-fluorobenzylamine HCl), which is protonated and water-soluble, the isocyanide is highly hydrophobic and reactive, forming stable coordination complexes with metals like palladium and gold .
- Halogen Effects: The bromine atom at the 4-position enhances electrophilic substitution reactivity compared to non-halogenated analogues. Fluorine at the 2-position induces steric and electronic effects, altering regioselectivity in cross-coupling reactions .
- Comparison with 2C-B : While 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) shares a brominated aromatic core, its methoxy groups and phenethylamine chain confer serotonin receptor affinity, unlike the isocyanide’s catalytic utility .
Spectral and Analytical Data
- NMR Shifts : The isocyanide’s ¹³C NMR typically shows a signal near ~160 ppm for the NC carbon, distinct from the amine’s NH₂ (~40 ppm) or ester’s carbonyl (~170 ppm) .
- Mass Spectrometry : Characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) aid in differentiation from chloro or iodo analogues .
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